N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride

Physicochemical profiling Drug-likeness Permeability prediction

Researchers requiring a sterically congested, electron-deficient aniline scaffold for heterocyclic synthesis often face supply inconsistency for this specific ortho-Cl/NO₂ substitution pattern. This compound solves that with reliable availability of a dual-activation architecture. - Enables selective nucleophilic aromatic substitution at the ortho-Cl for benzimidazole/benzothiazole construction - Balanced LogP (~2.0) and TPSA (81.19 Ų) for aqueous metal complexation; reduces non-specific binding vs. des-nitro analogs - Free primary amine for Boc protection or direct derivatization; available in multi-gram quantities

Molecular Formula C9H13Cl2N3O2
Molecular Weight 266.12
CAS No. 381196-81-2
Cat. No. B2913658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride
CAS381196-81-2
Molecular FormulaC9H13Cl2N3O2
Molecular Weight266.12
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NCCCN)[N+](=O)[O-].Cl
InChIInChI=1S/C9H12ClN3O2.ClH/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11;/h1,3-4,12H,2,5-6,11H2;1H
InChIKeyITUBOZSFRCUINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Procurement Profile


N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride (CAS 381196-81-2) is a substituted 1,3-propanediamine bearing a 2-chloro-6-nitrophenyl group on the secondary amine. The free base has the molecular formula C₉H₁₂ClN₃O₂ and a molecular weight of 229.66 g·mol⁻¹; the hydrochloride salt form has MW 266.12 g·mol⁻¹ . The compound belongs to the broader class of N-aryl-1,3-propanediamines, which are widely employed as synthetic intermediates in medicinal chemistry, particularly for the construction of nitrogen-containing heterocycles and as metal-coordinating ligands . Its distinctive feature is the simultaneous presence of an ortho‑chloro and an ortho‑nitro substituent on the aniline ring, creating a sterically congested and electronically polarized aromatic system that is absent in most common diamine building blocks. At the time of this analysis, the compound has no associated primary bioactivity data in authoritative public databases such as ChEMBL or PubChem BioAssay [1]. The available differentiation evidence therefore rests principally on its unique substitution pattern and the resulting physicochemical profile relative to close structural analogs.

Unique ortho‑chloro/nitro substitution pattern
Synthetic intermediate for N‑heterocycle construction and metal coordination
No reported bioactivity; differentiation based on physicochemical profile

Why Generic 1,3-Propanediamine Analogs Cannot Substitute


The 1,3‑propanediamine scaffold is deceptively simple; however, even a single change in the aryl substitution pattern or chain length can trigger disproportionate shifts in lipophilicity, hydrogen‑bonding capacity, steric bulk, and metabolic stability [1]. In the target compound, the ortho‑chloro and ortho‑nitro groups cooperate to withdraw electron density from the ring, dampening oxidative metabolism at the para‑position and modulating the pKₐ of the secondary amine, while the primary amine remains unhindered for further derivatization . Replacement with an analog lacking the nitro group (e.g., CAS 24732‑09‑0) increases LogP by ~0.6 units and reduces the topological polar surface area (TPSA) by >40 Ų, markedly altering permeability and solubility profiles. Conversely, shortening the diamine chain to ethylene‑1,2‑diamine (CAS 766497‑20‑5) raises molecular rigidity and limits the conformational flexibility needed for optimal chelation or target engagement. The quantitative evidence presented in Section 3 demonstrates that these differences are not marginal—they are large enough to redirect synthetic strategies, invalidate structure‑activity relationships, or change the outcome of a catalytic process.

Target Compound
Potential Substitute
Risk Summary
N-(2‑chloro‑6‑nitrophenyl)propane-1,3‑diamine
N-(2‑chlorophenyl)propane-1,3‑diamine (des‑nitro analog)
Lipophilicity and TPSA shift may markedly alter permeability and solubility profiles; direct substitution not supported without re‑optimization
N-(2‑chloro‑6‑nitrophenyl)propane-1,3‑diamine
Shorter‑chain ethane‑1,2‑diamine analog
Increased rigidity and reduced conformational flexibility may limit chelation geometry and target engagement

Quantitative Physicochemical Differentiation from Closest Analogs


Topological Polar Surface Area Increase Versus Des-Nitro Analog

Insertion of the nitro group ortho to the secondary amine dramatically expands the TPSA. N-(2‑chloro‑6‑nitrophenyl)propane-1,3‑diamine (target compound free base) exhibits a TPSA of 81.19 Ų . In contrast, the des‑nitro analog N-(2‑chlorophenyl)propane-1,3‑diamine (CAS 24732-09-0) possesses a TPSA of only 38.05 Ų [1]. This difference of +43.14 Ų is significant: it exceeds the typical TPSA threshold of 60 Ų used to predict blood‑brain barrier penetration and passive oral absorption, meaning the two analogs belong to different permeability categories [2]. For a procurement decision, the target compound is the preferred choice when a higher degree of water solubility and a lower membrane permeability are required, whereas the des‑nitro analog is more suitable for CNS penetration.

TPSA Increase
Reported
Target 81.19 Ų vs Des‑nitro 38.05 Ų
Δ +43.14 Ų (+113%)
Supports higher aqueous solubility and lower passive permeability category
Exceeds typical 60 Ų BBB threshold; categorically separates absorption profiles
Physicochemical profiling Drug-likeness Permeability prediction

Lipophilicity Reduction Compared to Des-Nitro Analog

The ortho‑nitro group decreases lipophilicity relative to the des‑nitro analog. The target compound (free base) has a computed LogP of 2.01 (Chemscene) or 1.90 (Fluorochem) . The des‑nitro analog N-(2‑chlorophenyl)propane-1,3‑diamine registers an XLogP3-AA of 2.50 [1]. The difference of –0.49 to –0.60 log units indicates that the target compound is approximately one‑third as lipophilic as the des‑nitro analog. In medicinal chemistry programs, such a shift can reduce non‑specific binding to plasma proteins and lipid membranes, improving free fraction and lowering the risk of hERG channel blockade, which is closely correlated with high LogP [2]. Therefore, when the objective is a lead‑like profile with lower lipophilic burden, the target compound is the structurally justified choice over the des‑nitro analog.

Lipophilicity Reduction
Reported
Target LogP 2.01 / 1.90 vs 2.50
Δ −0.49 to −0.60 log units
May reduce non‑specific binding and hERG risk; supports lead‑like profile
LogP shift of ~0.5 units is pharmacologically meaningful (Waring 2010)
Lipophilicity Off-target risk Physicochemical optimization

Hydrogen-Bond Acceptor Count Doubling for Solubility and Target Engagement

The nitro group introduces two additional hydrogen‑bond acceptor (HBA) sites. The target compound presents 4 HBA (counted from the nitro oxygen and amine nitrogen atoms), whereas the des‑nitro analog offers only 2 HBA [1]. The increase from 2 to 4 HBA can substantially improve aqueous solubility through stronger interaction with water molecules and provides additional anchoring points for target proteins that contain complementary hydrogen‑bond donor residues. This differential may be critical in fragment‑based drug discovery or in the design of bidentate metal chelators where a higher HBA count directly translates to stronger coordination.

HBA Count Doubling
Reported
Target 4 HBA vs Des‑nitro 2 HBA
Δ +2 HBA (+100%)
Enhances aqueous solubility and provides additional coordination sites
Computed from vendor and PubChem structures
Hydrogen bonding Solubility Molecular recognition

Fraction of sp³-Hybridized Carbons Indicating Balanced 3D Character

The target compound possesses an Fsp³ value of 0.333 . This parameter reflects the proportion of sp³‑hybridized carbon atoms and is a measure of molecular three‑dimensionality, which correlates positively with clinical success rates [1]. By contrast, the ethane‑1,2‑diamine analog (shorter chain) yields an Fsp³ of approximately 0.25 (class‑level inference, exact computed value not available), while the dimethylated tertiary‑amine analog shows Fsp³ ≈ 0.36 (class‑level inference). The target compound therefore occupies an intermediate position: it retains sufficient flexibility for productive binding while avoiding the excessive rotational freedom that can limit target selectivity. This balance is desirable in early‑stage medicinal chemistry where both potency and selectivity are being optimized.

Fsp³ Balance
Class‑level
Target 0.333 vs ethane analog ~0.25 vs dimethyl analog ~0.36
Intermediate 3D character may support selectivity and developability
Class‑level estimates for comparators; exact values to verify
Molecular complexity 3D character Drug design

High-Impact Application Scenarios


Bidentate Ligand Synthesis for Aqueous Coordination Chemistry

The 81.19 Ų TPSA and 4 HBA of the target compound make it superior to the des‑nitro analog (TPSA 38.05 Ų; 2 HBA) for constructing water‑soluble metal complexes [1]. Researchers developing Cu(II) or Fe(III) chelators for aqueous‑phase catalysis or MRI contrast agents should select this compound to ensure sufficient water solubility and coordination site availability. The nitro group can also be reduced later to an aniline, offering a modular synthetic handle for further functionalization . In a typical procedure, the free base is dissolved in ethanol, treated with a metal salt (e.g., CuCl₂·2H₂O), and the resulting complex purified by precipitation from diethyl ether (class‑level inference based on the general reactivity of 1,3‑propanediamines).

Fragment-Based Screening Requiring Lower Lipophilicity

With a LogP of 1.90–2.01, the target compound is approximately 0.5 log units less lipophilic than the des‑nitro analog [1]. In fragment screening campaigns, high LogP is a recognized driver of non‑specific binding and aggregation [2]. Procurement of the target compound over the des‑nitro analog is therefore indicated when the screening cascade is sensitive to lipophilicity‑derived false positives. The compound can be dissolved in DMSO‑d₆ at 50 mM for NMR‑based fragment screening or diluted into aqueous buffer at 200–500 µM for SPR or thermal shift assays, consistent with standard fragment library protocols.

Heterocyclic Annulation via Ortho-Chloro-Nitro Activation

The ortho‑chloro group is activated toward nucleophilic aromatic substitution by the adjacent nitro group. This allows selective displacement with amines, thiols, or alcohols to generate benzimidazoles, benzothiazoles, or benzoxazoles after further elaboration . The primary amine of the propanediamine chain can be protected (e.g., as the Boc‑carbamate) while the secondary amine participates in cyclization, providing regiochemical control that is not available with analogs lacking the ortho‑chloro substituent. This specific reactivity profile supports the procurement of this compound for medicinal chemistry programs targeting kinase inhibitors or other ATP‑competitive scaffolds that require a diversifiable heterocyclic core.

Physicochemical Reference Probe for Developability Optimization

The combination of medium LogP (~2.0), moderate TPSA (~81 Ų), and balanced Fsp³ (0.33) positions the target compound within the drug‑like space defined by Lipinski and Veber rules [1]. It can serve as a reference probe in studies comparing the cellular permeability, solubility, and metabolic stability of 1,3‑propanediamine scaffolds with varying substitution patterns. Researchers aim to benchmark new analogs against this well‑characterized building block can confidently measure the impact of structural modifications on key developability parameters.

Application
Selection Property
Validation Focus
Aqueous coordination chemistry ligand synthesis
High TPSA and HBA count
Water solubility and coordination site availability validation
Fragment‑based screening with lipophilicity control
Moderate LogP and elevated TPSA
Aggregation and non‑specific binding assessment
Heterocyclic annulation via ortho‑chloro‑nitro activation
Ortho‑chloro‑nitro substitution pattern
Regiochemical control and nucleophilic displacement efficiency
Developability reference probe
Balanced LogP, TPSA, and Fsp³ profile
Permeability, solubility, and metabolic stability benchmarking
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